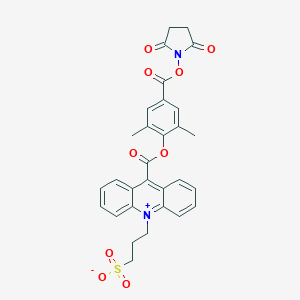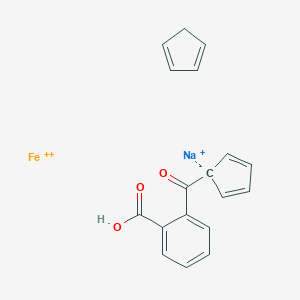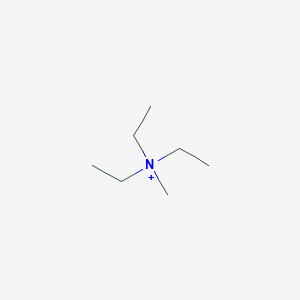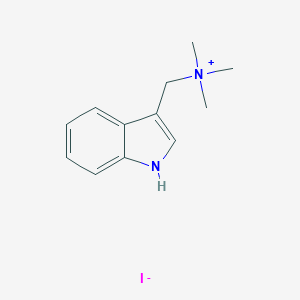
Nsp-dmae-nhs
描述
NSP-DMAE-NHS is an acridinium ester chemiluminescence reagent containing N-sulfopropyl groups . It is useful in the clinical diagnostics industry, especially in automated immunochemistry analyzers such as the ADVIA Centaur system from Siemens Healthcare Diagnostics .
Synthesis Analysis
NSP-DMAE-NHS has been used in the preparation of highly specific and sensitive labeled probes for nucleic acid hybridization analysis . It has also been employed to label anti-CAP antibody (mAb) as a tracer in direct chemiluminescence immunoassays (CLIA) for CAP detection .Molecular Structure Analysis
The molecular formula of NSP-DMAE-NHS is C30H26N2O9S . It has a molecular weight of 590.6 g/mol . The IUPAC name is 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate .Chemical Reactions Analysis
NSP-DMAE-NHS has been found to have a high emission intensity after adding the initiator for 0.4s, and the half-life is 0.9s . It has less interference factors, low background, and a high signal-to-noise ratio .Physical And Chemical Properties Analysis
NSP-DMAE-NHS has a molecular weight of 590.6 g/mol . It has a topological polar surface area of 159 Ų . It has a rotatable bond count of 9 . The exact mass is 590.13590158 g/mol . The monoisotopic mass is also 590.13590158 g/mol .科学研究应用
NSP-DMAE-NHS: A Comprehensive Analysis of Scientific Research Applications
Chemiluminescent Immunoassay (CLIA): NSP-DMAE-NHS is a chemiluminescent marker that plays a crucial role in CLIA, combining highly sensitive chemiluminescence assay technology with highly specific immune response. It offers high luminous efficiency and intensity, making it suitable for sensitive detection and diagnosis of various diseases .
Nucleic Acid Labeling: It is used for labeling DNA strands to create chemiluminescent DNA probes, which are essential in in vitro diagnostics. This application allows for the sensitive detection of nucleic acids in various research settings .
Disease Diagnosis: The compound’s properties are leveraged for the sensitive detection and diagnosis of many types of diseases, owing to its high luminescence efficiency and strong intensity .
Environmental Monitoring: NSP-DMAE-NHS is utilized in environmental monitoring due to its reaction conditions being mild and reproducible, which is critical for accurate measurements and assessments .
Biological and Pharmaceutical Analysis: In biological and pharmaceutical analysis, its high luminescence efficiency is advantageous for conducting various assays and tests that require precise quantification .
Gene Sequencing and Detection: The compound is also applied in gene sequencing and detection, which is significant for DNA damage research, gene therapy, mutation analysis, bacterial infection, drug development, and clinical diagnosis .
Development of Competitive Assays: NSP-DMAE-NHS is used in the development of competitive assays to improve detection sensitivity, such as in the case of DNA assays based on magnetic nanoparticles .
作用机制
Target of Action
NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, NSP-DMAE-NHS compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .
Mode of Action
The direct chemiluminescence mechanism of NSP-DMAE-NHS is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the NSP-DMAE-NHS molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .
Biochemical Pathways
The biochemical pathways affected by NSP-DMAE-NHS are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, NSP-DMAE-NHS can also be used for cell and tissue labeling, providing significant assistance for biomedical research .
Result of Action
The result of NSP-DMAE-NHS’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .
Action Environment
The luminescence intensity of NSP-DMAE-NHS can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, NSP-DMAE-NHS remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .
未来方向
属性
IUPAC Name |
3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYSIOJYGRABGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nsp-dmae-nhs | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)








